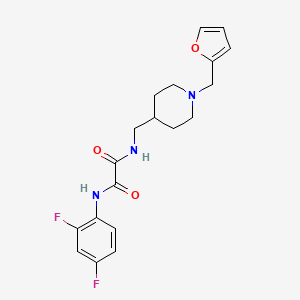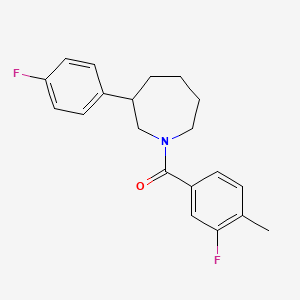
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H14FN3O3S and its molecular weight is 359.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Characterization
Synthetic Approaches
Research efforts have been directed towards the synthesis of derivatives related to the compound , showcasing methodologies for creating novel heterocyclic compounds that exhibit promising biological activities. For instance, a study detailed the synthesis of imidazothiadiazole analogs, demonstrating the use of DFT calculations for structural and spectral analysis, and highlighting the compounds' cytotoxic activities against different cancer cell lines (Sraa Abu-Melha, 2021).
Characterization Techniques
Advanced characterization techniques, including NMR, IR, and mass spectral data, play a crucial role in elucidating the structure of synthesized compounds. A study on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety highlighted the use of 2D NMR techniques for signal assignment and isomer ratio determination (Li Ying-jun, 2012).
Biological Activities and Applications
Anticancer Activity
Various studies have explored the anticancer properties of 1,3,4-oxadiazole derivatives, with certain compounds showing significant cytotoxic effects against different cancer cell lines, including breast, lung, and CNS cancers. This highlights the potential of these derivatives as chemotherapeutic agents (B. Kaya et al., 2017).
Antimicrobial and Antifungal Effects
The synthesis of oxadiazole compounds and their evaluation for antimicrobial and antifungal activities have been a focus of research, indicating the potential for developing new therapeutic agents against microbial and fungal infections (K. Parikh & D. Joshi, 2014).
Anti-inflammatory Properties
Some studies have also investigated the anti-inflammatory properties of oxadiazole derivatives, showing promising results in models of inflammation and suggesting a potential for the development of new anti-inflammatory drugs (L. Nargund, G. R. Reddy, & V. Hariprasad, 1994).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-11-3-1-2-4-13(11)23-9-14(22)19-12-7-8-25-15(12)17-20-16(21-24-17)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEUAVFSNFCNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

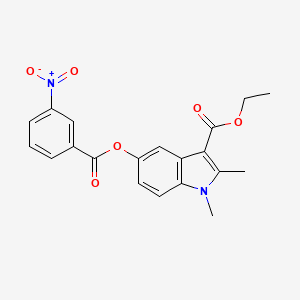
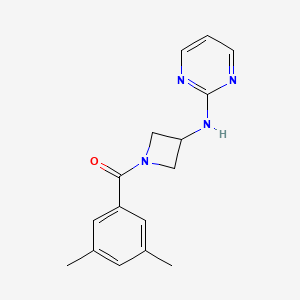
![ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2828436.png)



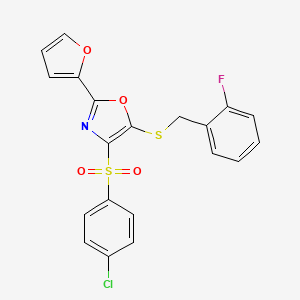

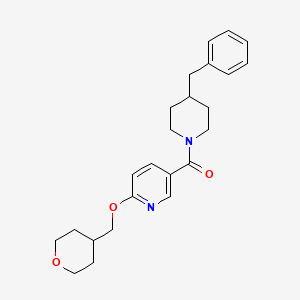
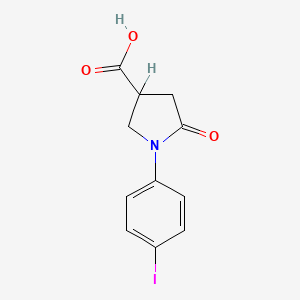
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B2828452.png)
